3-(Chloromethyl)-3-(iodomethyl)oxetane

Übersicht

Beschreibung

3-(Chloromethyl)-3-(iodomethyl)oxetane is a useful research compound. Its molecular formula is C5H8ClIO and its molecular weight is 246.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Chloromethyl)-3-(iodomethyl)oxetane is an oxetane-containing compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

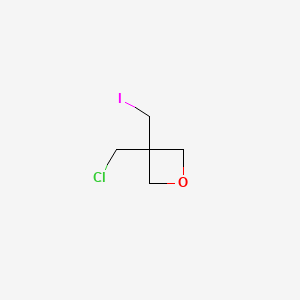

- Chemical Structure : The compound contains both chloromethyl and iodomethyl functional groups attached to the oxetane ring, which may influence its reactivity and biological interactions.

- Molecular Formula : CHClIO

- CAS Number : 35842-61-6

Mechanisms of Biological Activity

Research indicates that oxetane-containing compounds, including this compound, exhibit a range of biological activities. The mechanisms through which these compounds exert their effects include:

- Antimicrobial Activity : Some oxetanes demonstrate significant antimicrobial properties, potentially due to their ability to disrupt bacterial membranes or inhibit key metabolic pathways in pathogens .

- Anticancer Properties : Studies have shown that certain oxetanes can induce apoptosis in cancer cells, suggesting a role as potential anticancer agents .

- Neuroprotective Effects : There is emerging evidence that oxetanes may protect neural cells from oxidative stress, which could have implications for neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Studies :

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis with Other Oxetanes

To better understand the biological activity of this compound, it is useful to compare it with other known oxetane compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Chloromethyl)-3-methyloxetane | Antimicrobial | Disruption of bacterial membranes |

| 4-Iodo-2-methyloxetane | Anticancer | Induction of apoptosis |

| 5-Methoxy-3-oxetanone | Neuroprotective | Reduction of oxidative stress |

Wissenschaftliche Forschungsanwendungen

Intermediate in Chemical Reactions

3-(Chloromethyl)-3-(iodomethyl)oxetane is primarily utilized as an intermediate in organic synthesis. The presence of both halogen substituents enables it to participate in various nucleophilic substitution reactions. For instance, the iodomethyl group can act as a leaving group, facilitating the introduction of different nucleophiles such as amines or thiols, leading to the formation of diverse derivatives .

Synthesis of Oxetane Derivatives

The compound can also be used to synthesize other oxetane derivatives through ring-opening reactions or further halogenation processes. This versatility allows chemists to modify the compound to create materials with tailored properties for specific applications.

Potential Therapeutic Agents

Research indicates that oxetane derivatives, including this compound, have potential as therapeutic agents. They can be designed to interact with specific biological targets, such as protein kinases, which play crucial roles in various diseases including cancer. The oxetane moiety may enhance the binding affinity and selectivity of these compounds towards their targets, potentially leading to novel treatments .

Bioactive Molecules Development

The compound's ability to undergo various chemical transformations makes it a valuable building block for developing bioactive molecules. Its reactivity allows for the incorporation of functional groups that can impart desirable biological activities .

Cationic Polymerization

In polymer chemistry, this compound can be utilized in cationic polymerization processes. The oxetane ring can undergo ring-opening polymerization under acidic conditions, leading to the formation of polymers with unique properties. These polymers can be applied in coatings, adhesives, and other advanced materials .

Production of Advanced Materials

Due to its reactive nature, this compound is also explored for industrial applications where it can be used as a monomer or additive in the production of advanced materials. The incorporation of oxetane units into polymer backbones often results in materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Case Study on Kinase Inhibitors : A study demonstrated that substituting traditional carbonyl groups with oxetane moieties could enhance the efficacy of kinase inhibitors by improving their binding characteristics within the active sites of kinases .

- Synthesis Methodologies : Research has outlined several synthetic routes for producing this compound efficiently, emphasizing its potential as a key intermediate in synthesizing complex organic compounds .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHVBCSCIJYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189385 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35842-61-6 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.